molecular formula C15H14N2O6S B5347202 METHYL 3-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5347202
M. Wt: 350.3 g/mol
InChI Key: HTCPWIVIRZBGOI-UHFFFAOYSA-N
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Description

METHYL 3-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-methyl-2-nitrophenol and thiophene-2-carboxylic acid. These intermediates undergo a series of reactions, including esterification, nitration, and acylation, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The reactions typically require controlled temperatures and solvents to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group can produce the corresponding carboxylic acid.

Scientific Research Applications

METHYL 3-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to various biological effects. The thiophene ring can also participate in electron transfer processes, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-([2-(2-CHLORO-4-NITROPHENOXY)ACETYL]AMINO)-2-THIOPHENECARBOXYLATE
  • METHYL 3-AMINO-2-THIOPHENECARBOXYLATE

Uniqueness

METHYL 3-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the presence of the 4-methyl-2-nitrophenoxy group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenoxy group.

Properties

IUPAC Name

methyl 3-[[2-(4-methyl-2-nitrophenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-9-3-4-12(11(7-9)17(20)21)23-8-13(18)16-10-5-6-24-14(10)15(19)22-2/h3-7H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCPWIVIRZBGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(SC=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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